Delphinidin 3-galactoside cation
Overview
Description
Delphinidin 3-galactoside cation is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and vegetables. This compound is responsible for the vibrant blue and purple hues in plants such as berries, eggplants, and grapes. Anthocyanins, including this compound, are known for their antioxidant properties and potential health benefits, making them a subject of interest in both nutritional and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delphinidin 3-galactoside cation can be synthesized through the glycosylation of delphinidin with galactose. The reaction typically involves the use of a glycosyl donor, such as galactose, and a glycosyl acceptor, such as delphinidin, in the presence of a catalyst. Common catalysts include acids or enzymes that facilitate the glycosylation process .
Industrial Production Methods: In an industrial setting, this compound is often extracted from natural sources, such as berries and other pigmented fruits. The extraction process involves crushing the plant material, followed by solvent extraction using water or alcohol. The extract is then purified through techniques such as chromatography to isolate the desired anthocyanin .
Chemical Reactions Analysis
Types of Reactions: Delphinidin 3-galactoside cation undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidative products.
Reduction: Although less common, reduction can convert the anthocyanin to its colorless leuco form.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acids, bases, or specific enzymes can facilitate substitution reactions
Major Products Formed:
Oxidation: Quinones and other oxidative derivatives.
Reduction: Leucoanthocyanins.
Substitution: Various glycosidic derivatives
Scientific Research Applications
Delphinidin 3-galactoside cation has a wide range of applications in scientific research:
Chemistry: Used as a natural dye and pH indicator due to its color-changing properties in different pH environments.
Biology: Studied for its role in plant pigmentation and its effects on plant physiology.
Medicine: Investigated for its antioxidant, anti-inflammatory, and anticancer properties. .
Industry: Utilized in the food and cosmetic industries as a natural colorant and antioxidant additive
Mechanism of Action
The mechanism of action of delphinidin 3-galactoside cation involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the activity of pro-inflammatory enzymes and cytokines, reducing inflammation.
Anticancer Properties: It interferes with signaling pathways such as PI3K/Akt/mTOR and MAPK, leading to the inhibition of cancer cell proliferation and induction of apoptosis
Comparison with Similar Compounds
Delphinidin 3-galactoside cation is unique among anthocyanins due to its specific glycosidic linkage and the presence of galactose. Similar compounds include:
Delphinidin 3-glucoside: Contains glucose instead of galactose.
Delphinidin 3-rutinoside: Contains a rutinose sugar moiety.
Delphinidin 3-sambubioside: Contains a sambubiose sugar moiety
Each of these compounds exhibits unique properties and biological activities, making this compound a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27)/p+1/t15-,17+,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENHPQQLDPAYIJ-YXRUOGEQSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21O12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701341476 | |
Record name | Delphinidin 3-O-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197250-28-5 | |
Record name | Delphinidin 3-galactoside cation | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197250285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Delphinidin 3-O-galactoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701341476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DELPHINIDIN 3-GALACTOSIDE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EKX6H5XWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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